molecular formula C11H14O2 B8380256 1-(4-Methoxymethylphenyl)propan-2-one

1-(4-Methoxymethylphenyl)propan-2-one

Cat. No. B8380256
M. Wt: 178.23 g/mol
InChI Key: JSJJUDHRNJCUCA-UHFFFAOYSA-N
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Patent
US04396627

Procedure details

1-(4-Bromomethylphenyl)propan-2-one ethylene ketal (1.35 g) in methanol was added to sodium methoxide (from sodium (0.11 g)) in methanol containing a trace of sodium iodide. The mixture was refluxed for 1 hour. Methanol was removed, the residue partitioned between water and ether and the combined organic extracts dried. Removal of the solvent gave an oil which was dissolved in methanol-2 N hydrochloric acid and left for 1 hour at room temperature. Extraction with ether gave the title compound, bp 106°/0.7 mm. τ(CDCl3) 7.9 (3H, s), 7.63 (3H, s), 6.33 (2H, s), 5.54 (2H, s), 2.8 (2H, d, J=8 Hz), 2.6 (2H, d, J=8 Hz).
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1[O:15][C:4]([CH3:14])([CH2:5][C:6]2[CH:11]=[CH:10][C:9]([CH2:12]Br)=[CH:8][CH:7]=2)OC1.[CH3:16][O-:17].[Na+].[I-].[Na+]>CO>[CH3:16][O:17][CH2:12][C:9]1[CH:8]=[CH:7][C:6]([CH2:5][C:4](=[O:15])[CH3:14])=[CH:11][CH:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
C1COC(CC2=CC=C(C=C2)CBr)(C)O1
Name
sodium methoxide
Quantity
0.11 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Methanol was removed
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and ether
CUSTOM
Type
CUSTOM
Details
the combined organic extracts dried
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave an oil which
EXTRACTION
Type
EXTRACTION
Details
Extraction with ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCC1=CC=C(C=C1)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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